molecular formula C14H10FN3O2 B5985555 4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5985555
M. Wt: 271.25 g/mol
InChI Key: LTGDNSDLVJDUNL-UHFFFAOYSA-N
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Description

4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-11-3-1-2-4-12(11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGDNSDLVJDUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-fluorophenoxyacetic acid with hydrazine hydrate followed by cyclization with a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.

    Attachment of the pyridine ring: The oxadiazole intermediate can then be coupled with a pyridine derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or used as a building block for creating new materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving oxadiazole-containing compounds.

Mechanism of Action

The mechanism of action of 4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, providing better hydrolytic and metabolic stability . The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which can confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding interactions, making it a valuable compound for various applications.

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